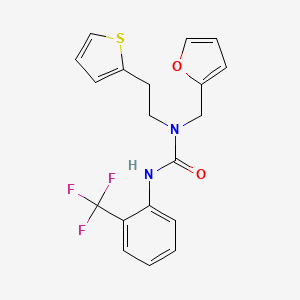
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
This compound serves as a precursor in the synthesis of various novel pyridine and naphthyridine derivatives. Through catalyzed dimerization and reactions with arene diazonium salts, hydrazines, and urea derivatives, a range of compounds with potential applications in medicinal chemistry and material sciences have been developed. The ability to undergo these reactions highlights its versatility in chemical synthesis (Abdelrazek et al., 2010).
Antimicrobial Activity
Research into derivatives of this compound has shown promising antimicrobial activity. Specifically, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a related compound, exhibited broad-spectrum activity against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting potential for the development of new antimicrobial agents (Donlawson et al., 2020).
Photophysical Properties
Studies have also explored the photophysical properties of related furan and thiophene derivatives. For instance, the oxidative annulation of furan/thiophen-2-yl derivatives has been investigated, leading to the synthesis of highly functionalized polyheterocyclic compounds. This research opens up new avenues for the development of organic materials with potential applications in optoelectronics and photonics (Zhang et al., 2017).
Organic Synthesis and Catalysis
The compound has been utilized in organic synthesis, demonstrating the ability to undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol. This process affords the synthesis of various heterocyclic compounds, including 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing its utility in catalysis and organic synthesis (Reddy et al., 2012).
Dye-Sensitized Solar Cells
The effectiveness of furan derivatives in dye-sensitized solar cells (DSSCs) has been studied, with specific attention to the impact of conjugated linkers on device performance. Phenothiazine derivatives with furan as a conjugated linker exhibited significant improvements in solar energy-to-electricity conversion efficiency. This research highlights the potential of furan and thiophene derivatives in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c20-19(21,22)16-7-1-2-8-17(16)23-18(25)24(13-14-5-3-11-26-14)10-9-15-6-4-12-27-15/h1-8,11-12H,9-10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRZVPNKLAEMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2679797.png)
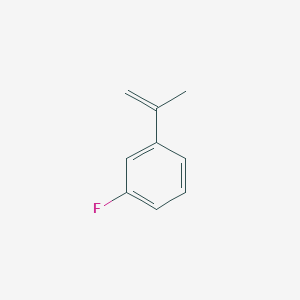
![1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2679799.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2679801.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2679805.png)
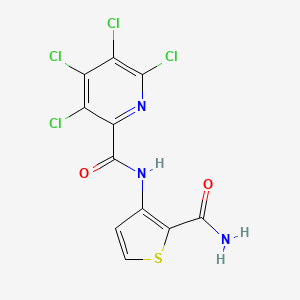
![N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679808.png)

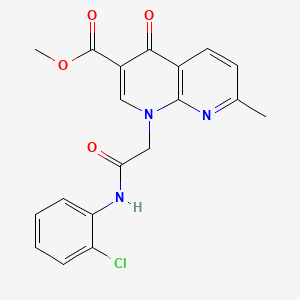
![1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2679814.png)
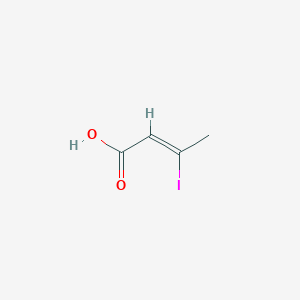
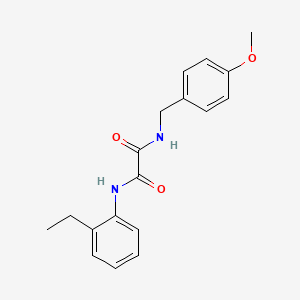
![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)